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Compound of Interest

Compound Name:
Methyl 2,2-dichloro-1-

methylcyclopropanecarboxylate

Cat. No.: B072944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate (CAS No. 1447-13-8).

The information presented herein is essential for the accurate identification, characterization,

and quality control of this molecule in research and development settings. This document

details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, and presents the spectral data in a clear, tabulated format

for ease of reference.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for Methyl 2,2-
dichloro-1-methylcyclopropanecarboxylate.

Table 1: Nuclear Magnetic Resonance (NMR) Data
As experimental NMR data is not readily available in public spectral databases, the following

chemical shifts have been predicted using computational models. These predictions provide an

expected spectral profile for ¹H and ¹³C NMR analysis.
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¹H NMR (Predicted)

Chemical Shift (ppm) Assignment

~3.7 -OCH₃ (s, 3H)

~1.8 - 2.2 -CH₂- (cyclopropyl, m, 2H)

~1.5 -CH₃ (s, 3H)

¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~170 C=O (ester)

~65 CCl₂

~52 -OCH₃

~40 C-1 (quaternary)

~30 -CH₂- (cyclopropyl)

~20 -CH₃

Table 2: Infrared (IR) Spectroscopy Data
The predicted IR absorption bands for Methyl 2,2-dichloro-1-
methylcyclopropanecarboxylate are listed below. These are characteristic frequencies

associated with the functional groups present in the molecule.

Wavenumber (cm⁻¹) Assignment

~2950 C-H stretch (alkane)

~1740 C=O stretch (ester)

~1200 C-O stretch (ester)

~800 C-Cl stretch
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Table 3: Mass Spectrometry (MS) Data
The mass spectrometry data is sourced from the NIST WebBook, acquired via electron

ionization (EI).[1]

m/z Relative Intensity (%) Assignment

182/184/186 ~5 / 3 / 0.5 [M]⁺ (Molecular ion)

147/149 ~30 / 10 [M - Cl]⁺

123/125 ~100 / 33 [M - COOCH₃]⁺

87 ~40 [M - Cl - COOCH₃]⁺

59 ~25 [COOCH₃]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Accurately weigh approximately 10-20 mg of Methyl 2,2-dichloro-1-
methylcyclopropanecarboxylate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):
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Pulse Program: Standard single-pulse experiment.

Number of Scans: 16 to 64.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline correction.

Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.
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Place a small drop of liquid Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
directly onto the center of the ATR crystal.

Data Acquisition:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a

gas chromatograph (GC-MS) or a direct insertion probe.

Experimental Conditions (Typical for EI-MS):

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40-400.

Sample Introduction (Direct Insertion Probe):

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

Apply the solution to the tip of the direct insertion probe.
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Allow the solvent to evaporate completely.

Insert the probe into the ion source of the mass spectrometer.

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound. The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2,

M+4) should be observed.

Analyze the major fragment ions to elucidate the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound like Methyl 2,2-dichloro-1-
methylcyclopropanecarboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b072944#spectroscopic-data-nmr-ir-ms-
for-methyl-2-2-dichloro-1-methylcyclopropanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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